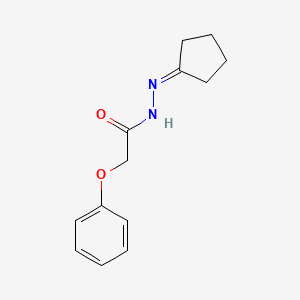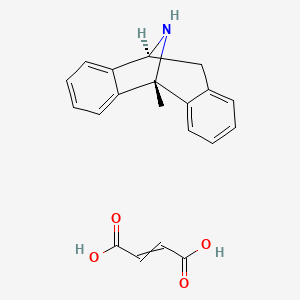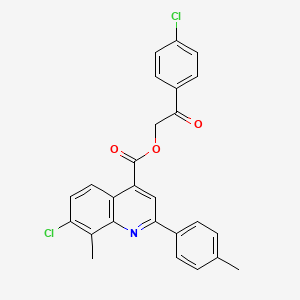
N'-cyclopentylidene-2-phenoxyacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-cyclopentylidene-2-phenoxyacetohydrazide is an organic compound with the molecular formula C13H16N2O2 It is known for its unique chemical structure, which includes a cyclopentylidene group and a phenoxyacetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclopentylidene-2-phenoxyacetohydrazide typically involves the reaction of cyclopentanone with phenoxyacetic acid hydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for N’-cyclopentylidene-2-phenoxyacetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-cyclopentylidene-2-phenoxyacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxyacetohydrazides.
Scientific Research Applications
N’-cyclopentylidene-2-phenoxyacetohydrazide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-cyclopentylidene-2-phenoxyacetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interfere with cellular processes like DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
N’-cyclopentylidene-2-phenoxyacetohydrazide analogs: Compounds with similar structures but different substituents on the phenoxy or cyclopentylidene groups.
Phenoxyacetohydrazides: Compounds with the phenoxyacetohydrazide moiety but different substituents on the hydrazide group.
Uniqueness
N’-cyclopentylidene-2-phenoxyacetohydrazide is unique due to its specific combination of the cyclopentylidene and phenoxyacetohydrazide groups
Properties
Molecular Formula |
C13H16N2O2 |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
N-(cyclopentylideneamino)-2-phenoxyacetamide |
InChI |
InChI=1S/C13H16N2O2/c16-13(15-14-11-6-4-5-7-11)10-17-12-8-2-1-3-9-12/h1-3,8-9H,4-7,10H2,(H,15,16) |
InChI Key |
INYCMMUZGHRKOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NNC(=O)COC2=CC=CC=C2)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-bis[(E)-(4-bromophenyl)methylidene]acridine-3,6-diamine](/img/structure/B12460514.png)
![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B12460530.png)
![2-oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate](/img/structure/B12460532.png)

![(3S,4R,6aR,6bS,8aS,11R,12R,12aS,14aR,14bR)-3,12-dihydroxy-4,6a,6b,11,12,14b-hexamethyl-8a-({[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}carbonyl)-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12460540.png)
![1-(2-{[(2S,3R,4S,5S,6R)-6-({[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}methyl)-3,4,5-trihydroxyoxan-2-yl]oxy}-4-methoxyphenyl)ethanone](/img/structure/B12460545.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 5-[(2,5-dimethylphenyl)amino]-5-oxopentanoate](/img/structure/B12460553.png)
![2-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}phenol](/img/structure/B12460557.png)
![1-[3-hexyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(2,4,6-trimethylphenoxy)ethanone](/img/structure/B12460569.png)
![N-(4-bromo-5-chloro-2-methylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetamide](/img/structure/B12460583.png)


![2,4-dichloro-N-(3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B12460597.png)
![2-(2,5-dimethylphenoxy)-N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12460598.png)
